5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with bromophenyl, ethoxyphenyl, and methoxyphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyrazole core.
Introduction of Substituents: The bromophenyl, ethoxyphenyl, and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions are typically carried out using reagents such as bromine, ethyl iodide, and methoxybenzene in the presence of catalysts like aluminum chloride or iron(III) chloride.
Final Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Aluminum chloride, iron(III) chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: can be compared with other similar compounds, such as:
- 5-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)-4-(3-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 5-(4-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
These compounds share a similar core structure but differ in the nature and position of the substituents. The unique combination of substituents in 5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-4-(3-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H22BrN3O3 |
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Molecular Weight |
504.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H22BrN3O3/c1-3-33-20-13-7-16(8-14-20)23-22-24(29-28-23)26(31)30(19-11-9-18(27)10-12-19)25(22)17-5-4-6-21(15-17)32-2/h4-15,25H,3H2,1-2H3,(H,28,29) |
InChI Key |
HDJMAJLMZBNLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Br)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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